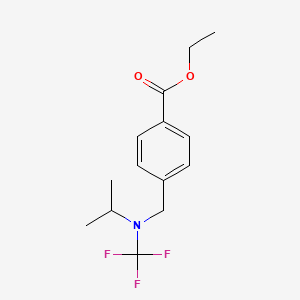
Ethyl 4-((isopropyl(trifluoromethyl)amino)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((isopropyl(trifluoromethyl)amino)methyl)benzoate is a synthetic organic compound characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with an isopropyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((isopropyl(trifluoromethyl)amino)methyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form an acylated benzene derivative.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as lithium aluminum hydride (LiAlH4).
Esterification: Finally, the compound is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-((isopropyl(trifluoromethyl)amino)methyl)benzoate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ring, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-((isopropyl(trifluoromethyl)amino)methyl)benzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 4-((isopropyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The isopropyl group may contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: Similar structure but lacks the isopropyl group, resulting in different chemical and biological properties.
Isopropyl 4-(trifluoromethyl)benzoate: Similar structure but with an isopropyl ester instead of an ethyl ester, affecting its reactivity and applications.
Methyl 4-(trifluoromethyl)benzoate: Similar structure but with a methyl ester, leading to variations in its physical and chemical properties.
Uniqueness
Ethyl 4-((isopropyl(trifluoromethyl)amino)methyl)benzoate is unique due to the combination of the ethyl ester, isopropyl, and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H18F3NO2 |
|---|---|
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
ethyl 4-[[propan-2-yl(trifluoromethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C14H18F3NO2/c1-4-20-13(19)12-7-5-11(6-8-12)9-18(10(2)3)14(15,16)17/h5-8,10H,4,9H2,1-3H3 |
Clé InChI |
VRSHAHBOKVUPES-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)CN(C(C)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


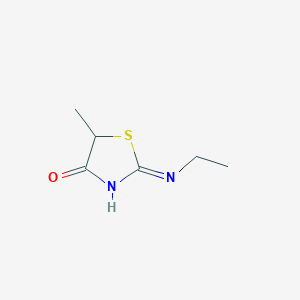
![6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13952650.png)
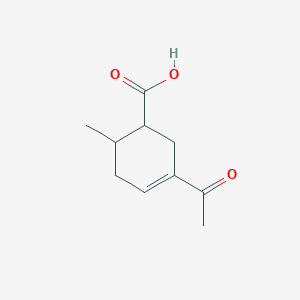
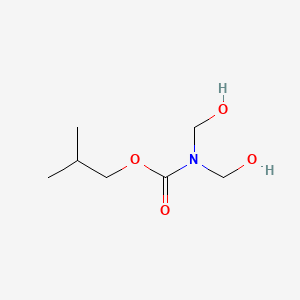
![(R)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13952664.png)

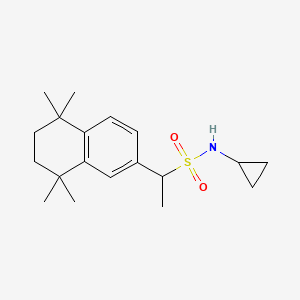
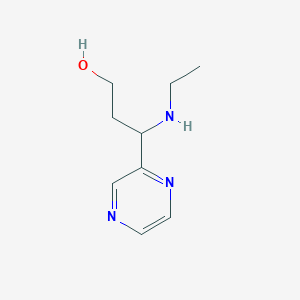

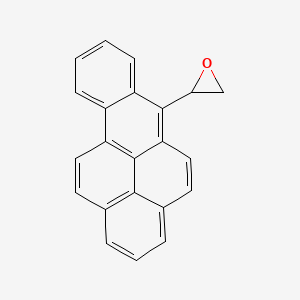
![2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol](/img/structure/B13952697.png)
![3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13952699.png)
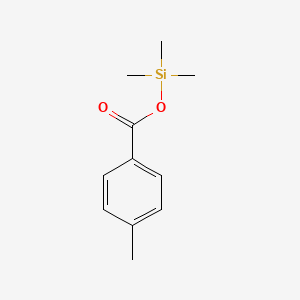
![5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine](/img/structure/B13952709.png)
